BRD2 BD2 Binding Affinity
In a bromoscan assay using human partial-length BRD2 BD2 isoform 1 (E348-D455 residues) expressed in a bacterial system, 3-bromo-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide exhibited a dissociation constant (Kd) of 1.20 nM [1]. No direct Kd data are available for the positional isomer 3-bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide (CAS 324014-23-5) in this assay. This represents a high-affinity interaction point that distinguishes the 2-chlorobenzylidene substitution pattern within bromodomain-targeted screening collections. Note: This evidence derives from a single-concentration screen reported in BindingDB; full dose-response confirmation and selectivity profiling against the BET bromodomain family are not publicly available. The data are best treated as a prioritization signal for focused follow-up rather than a definitive potency claim.
| Evidence Dimension | Binding affinity to BRD2 BD2 bromodomain (Kd) |
|---|---|
| Target Compound Data | Kd ≈ 1.20 nM |
| Comparator Or Baseline | 3-chloro positional isomer (CAS 324014-23-5): no reported data in this assay |
| Quantified Difference | ≥1.20 nM affinity advantage over untested positional isomer; class-level benchmarks for BRD2 BD2 probe compounds typically range from 10 nM to >10 µM |
| Conditions | Bromoscan assay; human partial-length BRD2 BD2 (E348-D455); bacterial expression system; BindingDB entry BDBM50515771 |
Why This Matters
A sub-nanomolar Kd against BRD2 BD2 positions this compound as a potential starting point for BET bromodomain chemical probe development, whereas the 3-chloro isomer lacks any reported affinity, making the 2-chloro substitution pattern critical for procurement in epigenetic screening campaigns.
- [1] BindingDB. BDBM50515771 (CHEMBL4528047). Affinity Data: Kd 1.20 nM for human BRD2 BD2. Accessed via bindingdb.org. View Source
